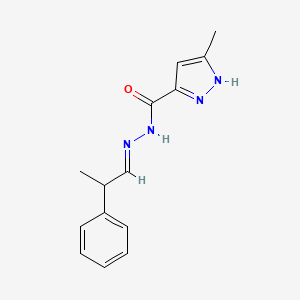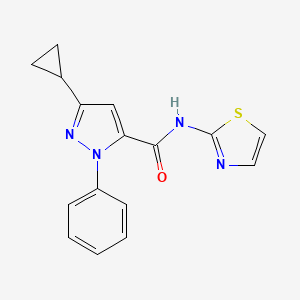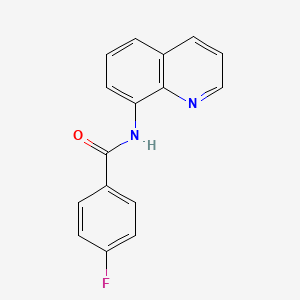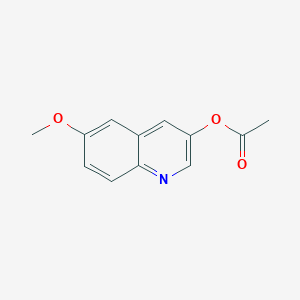
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrazole derivative that exhibits a variety of biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide exhibits a variety of biochemical and physiological effects, including anti-proliferative effects on cancer cells, anti-inflammatory effects, and neuroprotective effects. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its potential therapeutic applications in cancer therapy, neurodegenerative diseases, and inflammation. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to exhibit low toxicity and high selectivity for cancer cells, making it a promising candidate for drug development. However, one of the limitations of using 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide. One area of research is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further investigation into the mechanism of action of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is needed to fully understand its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide are also needed to determine the optimal dosage and administration route for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in humans.
In conclusion, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is a promising compound that exhibits a variety of biochemical and physiological effects, making it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action, optimize the synthesis method, and evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-phenylpropanal in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide. The synthesis method of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential therapeutic applications in various scientific research studies. One of the primary areas of research is the development of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide as an anti-cancer agent. Studies have shown that 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide exhibits anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential use in the treatment of neurodegenerative diseases and inflammation.
Propriétés
IUPAC Name |
5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10(12-6-4-3-5-7-12)9-15-18-14(19)13-8-11(2)16-17-13/h3-10H,1-2H3,(H,16,17)(H,18,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZMRUPYGNLHOV-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)

![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)


![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
